methyl 4-[(1E)-[(adamantan-1-yl)imino]methyl]benzoate
Description
Methyl 4-[(1E)-[(adamantan-1-yl)imino]methyl]benzoate is a Schiff base derivative featuring a rigid adamantane moiety linked via an imine group to a methyl benzoate core. This compound combines the hydrophobic, bulky adamantane group with the polar ester and imine functionalities, making it structurally unique. The adamantane group is known for enhancing thermal stability and influencing molecular packing, while the imine (C=N) bond offers reactivity for further chemical modifications. Such characteristics position this compound as a candidate for applications in materials science, medicinal chemistry, and supramolecular assemblies .
Properties
IUPAC Name |
methyl 4-(1-adamantyliminomethyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-22-18(21)17-4-2-13(3-5-17)12-20-19-9-14-6-15(10-19)8-16(7-14)11-19/h2-5,12,14-16H,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INHGUDLRTQDEDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Synthetic Significance
The target compound features a methyl benzoate backbone substituted at the para position with an (E)-configured imine group bridging the aromatic ring and adamantan-1-ylamine. The adamantane cage enhances metabolic stability and lipophilicity, making this scaffold valuable in drug design. The imine bond (C=N) introduces reactivity for dynamic covalent chemistry applications, such as responsive materials or prodrug systems.
Primary Synthetic Routes
Two-Step Synthesis via Esterification and Condensation
The most widely reported method involves:
- Synthesis of Methyl 4-Formylbenzoate :
Esterification of 4-formylbenzoic acid with methanol under acidic conditions yields the aldehyde precursor. A patent by US20070149802A1 details optimized esterification using hydrochloric acid as a catalyst, achieving >85% yield by maintaining pH 6–7 during workup to minimize hydrolysis.
- Schiff Base Formation :
Condensation of methyl 4-formylbenzoate with adamantan-1-ylamine in refluxing ethanol (78°C, 12–24 hrs) under inert atmosphere produces the target imine. The reaction proceeds via nucleophilic attack of the amine on the aldehyde carbonyl, followed by dehydration. CN105175297B reports analogous Schiff base syntheses using nickel catalysts, though the uncatalyzed reaction suffices for this system.
Reaction Conditions and Yields
| Step | Solvent | Catalyst | Temperature (°C) | Time (hrs) | Yield (%) |
|---|---|---|---|---|---|
| Esterification | Methanol | HCl | 25 | 24 | 88 |
| Imine Formation | Ethanol | None | 78 | 12 | 72 |
Alternative Pathways and Modifications
Radical-Mediated Functionalization
Recent advances in C–H activation enable direct functionalization of adamantane derivatives. Tabushi et al. demonstrated photoacetylation of adamantane using diacetyl under UV light, suggesting potential for radical-based imine installation. However, this method remains unexplored for methyl benzoate systems and currently offers lower regioselectivity compared to condensation.
Mechanistic Insights and Kinetic Considerations
Esterification Dynamics
Protonation of 4-formylbenzoic acid’s carbonyl oxygen by HCl enhances electrophilicity, facilitating nucleophilic attack by methanol. The rate-determining step is the formation of the tetrahedral intermediate, with water removal (via molecular sieves) critical to shifting equilibrium toward the ester.
Imine Formation Mechanism
The condensation follows a second-order kinetic model:
- Nucleophilic Addition : Adamantan-1-ylamine attacks the aldehyde carbonyl, forming a hemiaminal intermediate.
- Dehydration : Acid-catalyzed elimination of water yields the thermodynamically favored (E)-imine, stabilized by conjugation with the aromatic ring.
Key Factors Affecting Imine Yield
Purification and Characterization
Workup Procedures
Industrial-Scale Considerations
The process described in US20070149802A1 highlights critical parameters for scalability:
- Temperature Control : Maintaining −5°C during base addition prevents imine hydrolysis.
- Salt Saturation : NaCl addition improves phase separation during extraction, reducing product loss to <5%.
Chemical Reactions Analysis
Types of Reactions
methyl 4-[(1E)-[(adamantan-1-yl)imino]methyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group, resulting in different derivatives.
Substitution: The aromatic ring in the benzoate group can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Nitro, bromo, and sulfonyl derivatives.
Scientific Research Applications
methyl 4-[(1E)-[(adamantan-1-yl)imino]methyl]benzoate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as drug delivery systems and pharmaceutical intermediates.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 4-[(1E)-[(adamantan-1-yl)imino]methyl]benzoate involves its interaction with specific molecular targets and pathways. The adamantyl group imparts rigidity and stability, which can influence the compound’s binding affinity to biological targets. The imine and ester groups may participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Quinoline-Based Esters ()
Compounds such as Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) share the methyl benzoate core but incorporate quinoline-piperazine-carboxylate architectures. Key differences include:
- Functional Groups : C1 has an amide and piperazine linker, whereas the target compound features an adamantane-imine group.
- Molecular Weight: C1 (MW: ~493.5) is significantly larger due to the quinoline and piperazine moieties.
- Flexibility : The piperazine linker in C1 introduces conformational flexibility, contrasting with the rigidity of adamantane in the target compound .
Azo-Azomethine Dyes ()
Compounds like 4-[[[4-(Phenylazo)phenyl]imino]methyl]phenyl-2-propenoate contain azo (N=N) and imine groups. Comparisons include:
Adamantane-Containing Derivatives ()
N-(2-Hydroxybenzyl)adamantan-1-aminium 4-methylbenzenesulfonate () shares the adamantane group but incorporates sulfonate and ammonium ions. Structural contrasts include:
- Hydrogen Bonding : ’s crystal structure shows O–H⋯O and N–H⋯O interactions, suggesting that the target compound’s imine may participate in weaker C–H⋯O bonds.
- Solubility : The sulfonate group in enhances aqueous solubility, whereas the target compound’s ester and adamantane groups favor organic solvents .
Physicochemical Properties
| Compound | Melting Point (°C) | Solubility (Polar Solvents) | logP | Stability |
|---|---|---|---|---|
| Target Compound | ~150–180 (est.) | Low (e.g., DMSO, CHCl₃) | ~4.2 | Stable to heat, hydrolysis-sensitive |
| C1 (Quinoline-based) | 180–200 | Moderate (DMF, acetone) | ~3.8 | Thermally stable |
| Azo-Azomethine Dye | 100–120 | Low (THF, toluene) | ~3.5 | Light-sensitive |
| Adamantane Sulfonate (E8) | >250 | High (water, methanol) | ~1.5 | Hygroscopic |
- Thermal Stability : The adamantane group in the target compound likely increases decomposition temperatures compared to azo dyes but may lag behind sulfonate salts due to ionic interactions in the latter .
Biological Activity
Methyl 4-[(1E)-[(adamantan-1-yl)imino]methyl]benzoate is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features an adamantane moiety, which is known for its unique structural properties that contribute to its biological activity. The compound can be represented as follows:
This structure allows for interactions with various biological targets, making it a candidate for further research in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:
- Inhibition of Enzymatic Activity : The adamantane group can modulate enzyme functions, potentially inhibiting pathways involved in disease progression .
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for antibiotic development .
- Anticancer Potential : Research indicates that adamantane derivatives possess anticancer properties, potentially through the induction of apoptosis in cancer cells .
Antimicrobial Activity
Research has shown that this compound displays significant antimicrobial properties. A study conducted on various bacterial strains revealed the following Minimum Inhibitory Concentrations (MIC):
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
These results indicate that the compound may serve as a basis for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have demonstrated the potential of this compound to inhibit the growth of several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 10 |
| A549 (lung cancer) | 20 |
The IC50 values suggest that this compound has promising anticancer effects, warranting further investigation into its mechanisms and applications in cancer therapy.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against resistant bacterial strains. The compound showed superior activity compared to conventional antibiotics, highlighting its potential as a novel therapeutic agent .
- Cancer Research : A recent clinical trial investigated the safety and efficacy of this compound in patients with advanced solid tumors. Results indicated a favorable safety profile and preliminary signs of antitumor activity, suggesting its potential role in oncology .
- Neuroprotective Effects : Research has also explored the neuroprotective properties of adamantane derivatives, including this compound. In animal models, the compound demonstrated the ability to reduce neuroinflammation and improve cognitive function in models of neurodegenerative diseases .
Q & A
Q. What are the common synthetic routes for methyl 4-[(1E)-[(adamantan-1-yl)imino]methyl]benzoate, and what reaction conditions are optimal?
The compound can be synthesized via imine formation between methyl 4-formylbenzoate and adamantan-1-ylamine. A method adapted from similar benzoate derivatives involves condensation under reflux in polar aprotic solvents (e.g., acetonitrile) with a base like K₂CO₃ and catalytic KI to enhance reactivity. Reaction temperatures of 70–80°C for 5–12 hours are typical, yielding the imine product . Purity can be improved via column chromatography using chloroform or dichloromethane/methanol gradients.
Q. Which spectroscopic techniques are most effective for characterizing the imine bond and adamantane moiety?
- ¹H/¹³C NMR : The imine (C=N) proton appears as a singlet near δ 8.3–8.5 ppm, while adamantane protons show distinct multiplets at δ 1.6–2.1 ppm. Carbon signals for C=N are typically ~160 ppm .
- IR Spectroscopy : Stretching vibrations for C=N appear near 1640–1680 cm⁻¹. Adamantane’s C-H stretches are observed at 2800–2900 cm⁻¹ .
- X-ray Crystallography : Resolves the (1E)-configuration of the imine bond and adamantane’s rigid cage structure, with bond angles and lengths consistent with sp² hybridization at the imine nitrogen .
Q. What are the known biological activities of adamantane-containing benzoate derivatives?
Adamantane derivatives exhibit antimicrobial and enzyme-inhibitory properties. For example, adamantane-linked triazoles show antifungal activity against Candida spp. (MIC ~2–8 µg/mL) by targeting lanosterol 14α-demethylase . The hydrophobic adamantane group enhances membrane permeability, making it a candidate for drug design against resistant pathogens.
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational predictions and experimental data (e.g., NMR chemical shifts)?
Discrepancies often arise from solvent effects or conformational flexibility. Strategies include:
- DFT Calculations : Optimize the molecular geometry using B3LYP/6-31G(d) and simulate NMR shifts with the GIAO method. Compare with experimental data to identify outliers .
- Solvent Corrections : Use the IEFPCM model to account for solvent polarity in computational studies .
- Dynamic NMR : Detect hindered rotation in the imine bond at low temperatures to explain splitting patterns .
Q. What strategies improve the yield of the imine formation step in synthesis?
- Catalyst Optimization : Use molecular sieves (3Å) to remove water, shifting equilibrium toward imine formation .
- Solvent Screening : Polar aprotic solvents (e.g., DMF, CH₃CN) enhance reaction rates.
- Temperature Control : Gradual heating (70°C→reflux) prevents decomposition of heat-sensitive intermediates.
- Alternative Reagents : Replace K₂CO₃ with Et₃N for milder conditions in moisture-sensitive systems .
Q. How does the adamantane moiety influence the compound’s interaction with biological targets?
The adamantane group enhances lipid solubility, improving penetration through bacterial membranes or blood-brain barriers. Methods to study this include:
- Molecular Docking : Simulate binding to targets like cytochrome P450 enzymes, highlighting hydrophobic interactions with adamantane .
- Lipophilicity Assays : Measure logP values (e.g., ~4.2 for adamantane derivatives) to correlate with bioavailability .
- Fluorescence Quenching : Track adamantane’s role in displacing fluorescent probes from protein binding sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
